(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride

Hydrogen bonding Polar surface area Solubility modulation

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride (CAS 2376143-32-5) is a protected, chiral α-amino acid derivative featuring a diethyl ester prodrug moiety and a free 5-hydroxyl group on its six-carbon diacid backbone. The hydrochloride salt form enhances handling stability and solubility in organic synthesis workflows.

Molecular Formula C10H20ClNO5
Molecular Weight 269.72 g/mol
Cat. No. B12281753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride
Molecular FormulaC10H20ClNO5
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(C(=O)OCC)O)N.Cl
InChIInChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H
InChIKeyRIQLAPJLRUDFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride – A Chiral Hydroxylated Amino Acid Diester Building Block


(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride (CAS 2376143-32-5) is a protected, chiral α-amino acid derivative featuring a diethyl ester prodrug moiety and a free 5-hydroxyl group on its six-carbon diacid backbone . The hydrochloride salt form enhances handling stability and solubility in organic synthesis workflows . The defined (2S,5R) stereochemistry distinguishes it from non-hydroxylated analogs such as diethyl L-α-aminoadipate hydrochloride, making it a valuable intermediate for stereochemically precise pharmaceutical and biochemical research applications .

Why Generic Substitution Fails: The Critical Role of 5-Hydroxyl and Stereochemistry in (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride


Replacing this compound with a non-hydroxylated analog such as diethyl L-α-aminoadipate hydrochloride (CAS 87174-86-5) eliminates the 5-hydroxy group, which provides an essential handle for further derivatization (e.g., etherification, esterification, or oxidation) and contributes to altered polarity and hydrogen-bonding potential . Additionally, substituting with a different salt form (e.g., free base) or racemic mixture compromises both the enhanced solid-state stability conferred by the hydrochloride salt and the chiral fidelity demanded by asymmetric synthesis routes . The diethyl ester itself is a key prodrug element: its removal to expose the free diacid is a controllable chemical step that cannot be mimicked by mono-esters or shorter-chain homologs .

Quantitative Differentiation of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride vs. Closest Analogs


Hydroxyl Group Impact: Enhanced Polar Surface Area vs. Non-Hydroxylated Diester

The presence of the 5-hydroxyl group in the target compound increases its topological polar surface area (tPSA) relative to diethyl L-α-aminoadipate hydrochloride, which lacks this group. While experimental tPSA values are not reported, the molecular formula difference (C10H20ClNO5 vs. C10H20ClNO4) implies an additional hydrogen-bond donor/acceptor site that can modulate interactions with biological targets or chromatographic stationary phases . This structural difference is critical when the 5-OH serves as a synthetic handle for site-selective conjugation.

Hydrogen bonding Polar surface area Solubility modulation

Purity and Consistency: Lot-Defined 96% Assay for Reproducible Synthesis

The Sigma-Aldrich catalog provides a certified purity of 96% for the target compound , while AKSci lists a purity of 95% for the same compound . In comparison, generic diethyl L-α-aminoadipate hydrochloride often lacks a published quality specification from major vendors, introducing uncertainty in synthetic step yields. A defined 96% purity ensures consistent batch-to-batch performance in multi-step syntheses.

Purity analysis Quality control Process reproducibility

Physical Form and Handling: Crystalline Hydrochloride Salt vs. Free Base Instability

The target compound is supplied as a white solid, indicative of a crystalline hydrochloride salt that offers superior handling and storage stability compared to the free base form . Kuujia notes that the hydrochloride salt form 'improves stability and handling' . While no direct stability study data is publicly available, the solid-state nature minimizes hygroscopicity and degradation relative to oily or waxy free-base esters commonly encountered with amino acid diesters.

Solid-state stability Formulation ease Long-term storage

In Vivo Relevance: Hydroxylated Amino Acid Backbone Linked to Lipid-Lowering and Antioxidant Activity

Although the target compound itself is a protected synthetic intermediate, its core 2-amino-5-hydroxyhexanoic acid scaffold has demonstrated dose-dependent lipid-lowering and in vitro antioxidant activity in a rodent model of dyslipidemia . The cyclized derivative 3-amino-6-methyltetrahydro-2H-pyran-2-one showed even greater efficacy, suggesting that the 5-hydroxy group is a critical pharmacophoric element . This provides indirect validation for incorporating the 5-hydroxyl function into drug candidates derived from this building block.

Dyslipidemia Antioxidant Natural product analog

Optimal Application Scenarios for (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride Based on Quantitative Evidence


Chiral Building Block for 5-Hydroxy-Functionalized Peptidomimetics

The (2S,5R) stereochemistry and free 5-hydroxyl group make this compound an ideal starting material for synthesizing peptidomimetics where the 5-position requires site-selective modification (e.g., glycosylation, PEGylation, or phosphorylation). The defined purity (96%) and solid hydrochloride salt form ensure reliable stoichiometric coupling, while the higher tPSA versus non-hydroxylated analogs facilitates chromatographic purification of the resulting conjugates.

Prodrug Design Leveraging Dual Carboxyl Ester Hydrolysis

The diethyl ester motif allows for controlled enzymatic or chemical hydrolysis to the corresponding diacid, a strategy commonly used to enhance oral bioavailability of amino acid-based therapeutics. The hydroxylated scaffold has been linked to lipid-lowering and antioxidant effects in vivo , supporting its use in prodrug programs for metabolic syndrome or cardiovascular indications where gradual release of the active diacid is desired.

Asymmetric Synthesis of 5-Hydroxy-Substituted Natural Product Analogs

The compound’s chiral integrity and the presence of a secondary alcohol provide a chiral pool entry for the total synthesis of hydroxylated natural products (e.g., polyoxamic acids, certain statin intermediates). The crystalline solid form simplifies large-scale handling, and the documented purity specifications reduce the need for re-purification after initial synthetic steps.

Biochemical Probe for Investigating Amino Acid Transporters

Given the structural similarity to L-glutamate and L-α-aminoadipate, the protected 5-hydroxy diester can be used to probe the substrate specificity of amino acid transporters. The increased tPSA and additional hydrogen-bonding capacity compared to the non-hydroxylated analog may alter transporter affinity, making it a useful tool for studying structure-activity relationships in amino acid transport systems.

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